molecular formula C4H5Cl2N B12935301 2,4-Dichlorobutanenitrile CAS No. 77100-86-8

2,4-Dichlorobutanenitrile

Cat. No.: B12935301
CAS No.: 77100-86-8
M. Wt: 137.99 g/mol
InChI Key: KBIANNWTKVAQKZ-UHFFFAOYSA-N
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Description

2,4-Dichlorobutanenitrile is an organic compound with the molecular formula C4H5Cl2N. It is a derivative of butanenitrile, where two chlorine atoms are substituted at the 2nd and 4th positions of the butane chain. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobutanenitrile typically involves the chlorination of butanenitrile. One common method is the reaction of butanenitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobutanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 2,4-Dichlorobutanoic acid

    Reduction: 2,4-Dichlorobutylamine

    Substitution: Various substituted butanenitriles depending on the nucleophile used

Scientific Research Applications

2,4-Dichlorobutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobutanenitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzonitrile
  • 2,4-Dichlorophenylacetonitrile
  • 2,4-Dichlorobutylamine

Uniqueness

2,4-Dichlorobutanenitrile is unique due to its specific substitution pattern on the butane chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and industrial processes. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical reactions and applications.

Properties

CAS No.

77100-86-8

Molecular Formula

C4H5Cl2N

Molecular Weight

137.99 g/mol

IUPAC Name

2,4-dichlorobutanenitrile

InChI

InChI=1S/C4H5Cl2N/c5-2-1-4(6)3-7/h4H,1-2H2

InChI Key

KBIANNWTKVAQKZ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(C#N)Cl

Origin of Product

United States

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